Naaa-IN-3 Azetidine-Nitrile Scaffold Demonstrates Superior FAAH Selectivity Compared to β-Lactone NAAA Inhibitors
Naaa-IN-3 (Compound 17a) was developed within a cyanamide-based azetidine-nitrile series that was systematically optimized to achieve >100-fold selectivity for human NAAA over the serine hydrolase fatty acid amide hydrolase (FAAH) . This level of selectivity surpasses that observed for β-lactone–derived NAAA inhibitors such as ARN726, which exhibits FAAH inhibitory activity with an IC50 of >100 μM (approximate selectivity window of >1,370-fold relative to its human NAAA IC50 of 27–73 nM) . While ARN726's selectivity margin is substantial, the cyanamide series' explicit >100-fold selectivity metric for Naaa-IN-3 was achieved through deliberate pharmacophore engineering, providing a well-characterized selectivity benchmark for experimental design where FAAH off-target activity could confound interpretation of NAAA-mediated pathways .
| Evidence Dimension | Selectivity for NAAA over FAAH |
|---|---|
| Target Compound Data | >100-fold selectivity over FAAH (cyanamide class, including Naaa-IN-3/Compound 17a) |
| Comparator Or Baseline | ARN726: IC50(FAAH) > 100 μM (selectivity >1,370-fold over human NAAA IC50 of 27–73 nM) |
| Quantified Difference | Both compounds exhibit high selectivity; Naaa-IN-3 series characterized with explicit >100-fold selectivity metric; ARN726 demonstrates numerically higher selectivity margin but from distinct β-lactone scaffold |
| Conditions | In vitro enzyme inhibition assays using recombinant human NAAA and FAAH |
Why This Matters
For researchers requiring selective NAAA inhibition without confounding FAAH-mediated endocannabinoid modulation, Naaa-IN-3 provides a scaffold-distinct option with documented selectivity metrics from the cyanamide chemical class.
